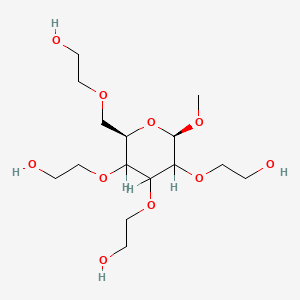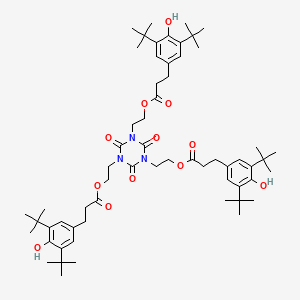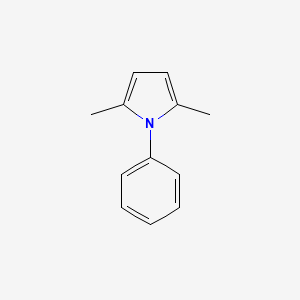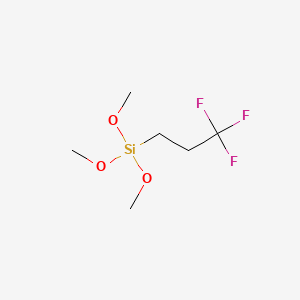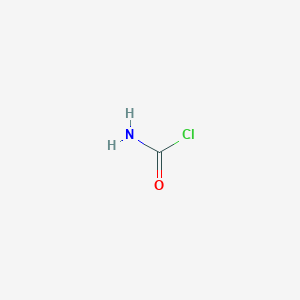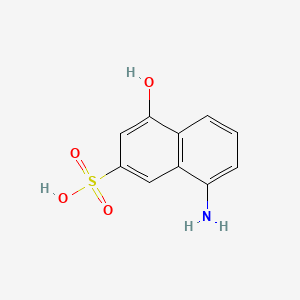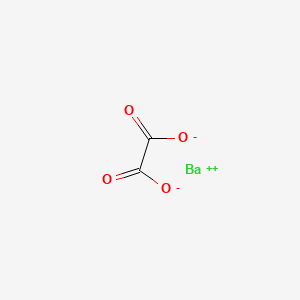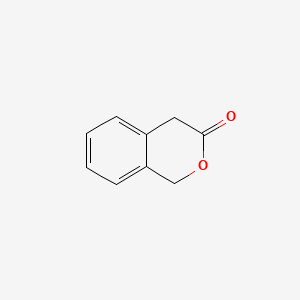
3-Isochromanone
Vue d'ensemble
Description
3-Isochromanone is a chemical compound with the molecular formula C9H8O2 . It has been reported to be isolated from the fungus Nigrospora sp. PSU-F12 . The chemical structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 .
Synthesis Analysis
A metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed . This process can produce various highly functionalized 3-isochromanones in generally good to excellent yields under mild reaction conditions . Another method involves a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, providing 3-alkynylated isochroman-1-ones .Molecular Structure Analysis
The molecular structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 . This configuration gives 3-Isochromanone its characteristic aromaticity and stability .Chemical Reactions Analysis
3-Isochromanone can undergo a variety of chemical reactions. For instance, it can participate in a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . It can also undergo a palladium-catalyzed reaction with alkyl 2-vinylbenzoates to produce 3-alkynylated isochroman-1-ones .Physical And Chemical Properties Analysis
3-Isochromanone appears as a white to beige powder, with a melting point range of 77-80 °C and a boiling point of 234-236 °C . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, acetone, and chloroform .Applications De Recherche Scientifique
Pharmaceutical Intermediates
3-Isochromanone serves as a key intermediate in the pharmaceutical industry for synthesizing bioactive compounds, including antitumor agents and anti-inflammatory drugs. Its unique properties facilitate the creation of molecules with potential therapeutic effects .
Synthetic Methodology
3-Isochromanone is used in synthetic chemistry as a starting reagent for complex molecules like BDPBI, showcasing its versatility in creating diverse chemical structures .
Metal-Free Synthesis
Researchers have developed metal-free methods to synthesize highly functionalized 3-Isochromanone derivatives, highlighting its role in green chemistry initiatives .
Ethoxycarbonylation
A novel synthesis approach involves the ethoxycarbonylation of o-acylbenzyllithiums, demonstrating 3-Isochromanone’s adaptability in organic synthesis processes .
Silylcarbocyclisation Reactions
Another innovative synthesis method uses rhodium-promoted silylcarbocyclisation reactions, further expanding the compound’s utility in creating functionalized derivatives .
Mécanisme D'action
Target of Action
PSU-F12 , suggesting a potential role in fungal metabolism or defense mechanisms.
Mode of Action
It has been used in the synthesis of various highly functionalized 3-isochromanones via a metal-free intramolecular alkoxylation-initiated cascade cyclization . This process involves a stereocontrolled [3,3] rearrangement by employing a traceless chiral directing group .
Biochemical Pathways
Its role in the synthesis of various highly functionalized 3-isochromanones suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It has been used as a starting reagent in the synthesis of bdpbi (7-bromo-1,4-dihydro-2-phenyl-4,4-bis (4-pyridinylmethyl)2h-isoquinolin-3-one dihydrochloride), suggesting potential applications in chemical synthesis .
Safety and Hazards
Orientations Futures
Future research directions for 3-Isochromanone include the development of more efficient synthesis methods and the exploration of its potential applications. For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .
Propriétés
IUPAC Name |
1,4-dihydroisochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHLUZUMRJQEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195960 | |
| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isochromanone | |
CAS RN |
4385-35-7 | |
| Record name | 3-Isochromanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4385-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Isochromanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J87XDF6HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Isochromanone?
A1: The molecular formula of 3-Isochromanone is C9H8O2, and its molecular weight is 148.16 g/mol.
Q2: What are some common spectroscopic techniques used to characterize 3-Isochromanone?
A2: 3-Isochromanone can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure and conformation of the molecule. [] []
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups and characterize the molecule's vibrational modes. []
- X-ray Crystallography: This technique provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles. []
Q3: Can you describe a novel synthetic route to enantioenriched 3-Isochromanone derivatives?
A3: A recent study [] [] describes a rhodium-catalyzed asymmetric arylation-cyclization sequence for synthesizing enantioenriched 3-Isochromanone derivatives. This method utilizes boronic acids and ortho-substituted aryl keto esters as starting materials, employing a chiral sulfur-based olefin ligand to achieve high enantioselectivity.
Q4: What is a significant advantage of the rhodium-catalyzed asymmetric arylation-cyclization for 3-Isochromanone synthesis?
A4: This method allows for the efficient construction of 3-Isochromanone derivatives with a quaternary stereogenic center, a structural feature often associated with biological activity. [] []
Q5: How does the reactivity of 3-Isochromanone compare to its open-chain ester analog, ethyl phenylacetate?
A5: 3-Isochromanone exhibits a higher CH acidity (pKa = 18.8) in DMSO compared to ethyl phenylacetate (pKa = 22.6) due to stereoelectronic effects. []
Q6: How has the nucleophilicity of 3-Isochromanone enolates been quantified?
A6: Researchers have quantified the nucleophilicity of 3-Isochromanone enolates by studying their Michael reactions with reference electrophiles like p-quinone methides and arylidenemalonates in DMSO. [] Kinetic data allowed for the determination of nucleophilicity parameters (N and sN) using the Mayr-Patz equation, placing these enolates on the Mayr nucleophilicity scale.
Q7: What novel synthetic application has been explored for 3-Isochromanone enolates?
A7: A novel catalytic methodology utilizes 3-Isochromanone enolates in carbon-carbon bond-forming reactions with chalcones under phase transfer conditions in toluene. [] This approach expands the synthetic utility of these enolates, opening avenues for synthesizing diverse molecular scaffolds.
Q8: Describe the unusual reactivity observed during a thermal reaction involving 6,7-dimethoxy-3-Isochromanone.
A8: A study investigating the thermal reaction of 6,7-dimethoxy-3-Isochromanone with benzalmalononitrile unexpectedly yielded the Knoevenagel condensation product as the major product instead of the anticipated Diels-Alder adduct. [] This observation highlights the influence of reaction conditions on the reactivity of 3-Isochromanone derivatives.
Q9: How has Palladium catalysis been employed in reactions involving 3-Isochromanone?
A9: Palladium catalysis plays a crucial role in several transformations involving 3-Isochromanone:
- Direct Carbonylation: Palladium complexes, in conjunction with hydrogen iodide, catalyze the direct carbonylation of benzyl alcohol and its analogs, providing access to valuable compounds like 3-Isochromanone and phenylacetic acid. []
- Decarboxylative Acylation: Palladium-catalyzed decarboxylative acylation of phenylacetamides with α-oxocarboxylic acids presents an efficient route to ortho-acyl phenylacetamides, easily converted to 3-Isochromanone derivatives. []
Q10: What insights into the mechanism of palladium-catalyzed carbonylation of benzyl alcohol to 3-Isochromanone have been obtained?
A10: Mechanistic studies suggest the following steps: (1) in situ formation of benzyl iodide, (2) oxidative addition of benzyl iodide to palladium(0), (3) CO insertion, (4) reductive elimination of phenylacetyl iodide, and (5) hydrolysis to 3-Isochromanone. [] Investigations into benzyl- and (phenylacetyl)palladium complexes support this proposed mechanism.
Q11: How has 3-Isochromanone been utilized in polymer chemistry?
A11: 3-Isochromanone has shown potential as a monomer in cationic copolymerization reactions with epoxides like n-butyl glycidyl ether. [] This copolymerization strategy leads to polymers with 3-Isochromanone-derived ester linkages incorporated into the polymer backbone, potentially influencing material properties.
Q12: Has any biological activity been reported for 3-Isochromanone derivatives?
A12: Yes, certain 4-(arylmethylene)-3-Isochromanone derivatives have shown antifungal activity against various pathogenic fungi, including Candida albicans and Schizosaccharomyces pombe. [] This antifungal effect appears to be cell wall-specific, as suggested by the observation that osmotic protection with sorbitol attenuates the inhibition in living cells.
Q13: Have any specific interactions between 4-(arylmethylene)-3-Isochromanones and fungal cellular targets been identified?
A13: Research suggests that these compounds might target the β(1,3)-glucan synthase (GS) enzyme, a key enzyme involved in fungal cell wall synthesis. [] This hypothesis is supported by the synergistic effect observed in S. pombe mutants resistant to specific GS inhibitors, papulacandins, and echinocandins.
Q14: How does the structure of the arylmethylene moiety in 4-(arylmethylene)-3-Isochromanones influence their antifungal activity?
A14: While specific structure-activity relationships require further investigation, initial studies indicate that both the type and position of substituents on the arylmethylene moiety can influence the antifungal potency and selectivity of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


